4-(Dimethylamino)-2-methylbenzonitrile chemical structure and formula
4-(Dimethylamino)-2-methylbenzonitrile chemical structure and formula
An In-depth Technical Guide to 4-(Dimethylamino)-2-methylbenzonitrile: Structure, Properties, and Synthetic Context
Introduction: The Versatility of the Benzonitrile Scaffold
To researchers and professionals in drug development, the benzonitrile moiety represents a "privileged scaffold"—a molecular framework that consistently appears in biologically active compounds. Its unique physicochemical properties, including its role as a bioisostere for other functional groups and its ability to act as a hydrogen bond acceptor, have cemented its importance in medicinal chemistry.[1] This guide focuses on a specific, yet underexplored, member of this family: 4-(Dimethylamino)-2-methylbenzonitrile .
While extensive literature exists for related structures, specific experimental data for 4-(Dimethylamino)-2-methylbenzonitrile is not widely published. Therefore, this guide will provide a comprehensive overview of its core chemical identity and, where direct data is unavailable, will draw authoritative insights from its close structural analogs, primarily the well-studied 4-(Dimethylamino)benzonitrile (DMABN) . By examining the established chemistry of these related compounds, we can infer the probable characteristics and synthetic strategies relevant to the title compound, providing a robust framework for future research and application.
PART 1: Core Chemical Identity and Physicochemical Properties
The fundamental structure of 4-(Dimethylamino)-2-methylbenzonitrile consists of a central benzene ring functionalized with three key substituents:
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A nitrile group (-C≡N) at position 1: This group is a strong electron-withdrawing group and a potent hydrogen bond acceptor.
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A methyl group (-CH₃) at position 2: This group is weakly electron-donating and, due to its ortho position relative to the nitrile, can introduce steric hindrance that may influence reactivity and molecular conformation.
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A dimethylamino group (-N(CH₃)₂) at position 4: This is a strong electron-donating group, which creates a significant electronic push-pull system with the para-positioned nitrile group. This electronic arrangement is critical to the molecule's potential applications in materials science and as a synthetic intermediate.
The table below summarizes the key identifiers for 4-(Dimethylamino)-2-methylbenzonitrile and its primary analog, DMABN.
| Property | 4-(Dimethylamino)-2-methylbenzonitrile | 4-(Dimethylamino)benzonitrile (DMABN) |
| CAS Number | 57413-39-5[2] | 1197-19-9[2][3][4] |
| Molecular Formula | C₁₀H₁₂N₂ | C₉H₁₀N₂[2][3][4] |
| Molecular Weight | 160.22 g/mol | 146.19 g/mol [4] |
| IUPAC Name | 4-(dimethylamino)-2-methylbenzonitrile | 4-(dimethylamino)benzonitrile[4] |
| Canonical SMILES | CN(C)c1ccc(c(c1)C)C#N | CN(C)c1ccc(cc1)C#N[2][4] |
| Appearance | Not specified | White to light yellow crystalline powder[3] |
| Melting Point | Not specified | 72-75 °C |
| Boiling Point | Not specified | 318 °C |
PART 2: Synthesis and Spectroscopic Characterization
Proposed Synthetic Workflow
One plausible approach involves the cyanation of a halogenated precursor. For instance, starting from a molecule like 4-bromo-3-methyl-N,N-dimethylaniline, a palladium-catalyzed cyanation using a cyanide source such as zinc cyanide (Zn(CN)₂) would be a high-yield, field-proven method. The choice of a palladium catalyst (e.g., Pd(PPh₃)₄) and appropriate ligands is critical for reaction efficiency, minimizing side reactions and ensuring a high conversion rate. This self-validating system relies on the well-documented reliability of Buchwald-Hartwig or similar cross-coupling reactions for C-N and C-C bond formation.
Caption: Proposed synthetic workflow for 4-(Dimethylamino)-2-methylbenzonitrile.
Spectroscopic Characterization Protocol
Structural verification is paramount. The following spectroscopic methods would be essential for confirming the identity and purity of the synthesized product.[5]
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Nuclear Magnetic Resonance (NMR) Spectroscopy :
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¹H NMR : Expected signals would include two singlets for the non-equivalent methyl protons of the dimethylamino group, a singlet for the methyl group on the ring, and distinct aromatic protons showing characteristic splitting patterns based on their coupling constants. The integration of these signals would confirm the proton count.
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¹³C NMR : Would show characteristic peaks for the nitrile carbon (~118-120 ppm), the aromatic carbons, and the methyl carbons. The specific chemical shifts provide a fingerprint of the molecule's electronic environment.[6]
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Infrared (IR) Spectroscopy :
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A strong, sharp absorption band is expected in the range of 2220-2240 cm⁻¹ corresponding to the C≡N stretching vibration of the nitrile group.
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C-H stretching bands for the aromatic and methyl groups would appear around 2800-3100 cm⁻¹.
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Mass Spectrometry (MS) :
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High-resolution mass spectrometry (HRMS) would be used to confirm the exact molecular weight and elemental composition (C₁₀H₁₂N₂), providing unequivocal evidence of the product's formula.
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PART 3: Applications in Drug Discovery and Materials Science
While direct applications of 4-(Dimethylamino)-2-methylbenzonitrile are not documented, the utility of its structural components is well-established, suggesting its potential as a valuable building block.
Intermediate for Active Pharmaceutical Ingredients (APIs)
The 2-methylbenzonitrile scaffold is a key component in the synthesis of important pharmaceuticals. For example, the related compound 4-Fluoro-2-methylbenzonitrile is a crucial intermediate in the preparation of trelagliptin , a drug used for the treatment of type II diabetes.[7][8][9] This precedent underscores the industrial and pharmaceutical relevance of this molecular framework. The presence of the dimethylamino group on the target molecule offers a reactive handle for further chemical modifications, potentially enabling the synthesis of novel drug candidates.
Scaffold for Biologically Active Molecules
Benzonitrile derivatives have demonstrated a wide array of biological activities.[1] Modified thiazole-benzonitrile cores, for instance, have been investigated as potent in vitro anticancer agents.[10] The unique electronic push-pull system within 4-(Dimethylamino)-2-methylbenzonitrile makes it an attractive starting point for synthesizing new compounds to be screened for various therapeutic targets, including kinases, polymerases, or other enzymes where such electronic features can enhance binding affinity.
PART 4: Safety, Handling, and Storage
No specific safety data sheet (MSDS) exists for 4-(Dimethylamino)-2-methylbenzonitrile. Therefore, it is imperative to handle it with the precautions appropriate for its chemical class, as detailed for the close analog DMABN.[2][4][11]
| Hazard Class | GHS Hazard Statements (for DMABN) |
| Acute Toxicity | H302: Harmful if swallowed.[2][4] |
| Skin Irritation | H315: Causes skin irritation.[2][4] |
| Eye Irritation | H319: Causes serious eye irritation.[4] |
| Sensitization | H317: May cause an allergic skin reaction.[4] |
| Respiratory | H335: May cause respiratory irritation.[2][4] |
Standard Laboratory Handling Protocol
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Engineering Controls : Handle only inside a certified chemical fume hood to avoid inhalation of dust or vapors.[12][13]
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Personal Protective Equipment (PPE) :
-
Handling Procedures :
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Storage :
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Disposal : Dispose of waste material in accordance with local, state, and federal regulations. Do not allow it to enter drains.[11]
Conclusion
4-(Dimethylamino)-2-methylbenzonitrile is a compound of significant interest due to its unique combination of electron-donating and electron-withdrawing groups, as well as the steric influence of the 2-methyl substituent. While direct experimental data remains sparse, its structural relationship to key pharmaceutical intermediates and versatile chemical scaffolds suggests high potential as a building block in drug discovery and materials science. This guide provides a foundational understanding based on authoritative data from its closest analogs, offering researchers a scientifically grounded starting point for synthesis, characterization, and exploration of this promising molecule.
References
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PubChem. (n.d.). 4-((Dimethylamino)methyl)benzonitrile | C10H12N2 | CID 826329. Retrieved from [Link]
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PubMed. (2018). Drug development and bioanalytical method validation for a novel anticancer molecule, 4-(dimethylamino)-2-(p-tolylamino) thiazole-5-carbonitrile. Retrieved from [Link]
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WIPO Patentscope. (2016). a process for the preparation of 4-fluoro-2-methylbenzonitrile. Retrieved from [Link]
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ResearchGate. (n.d.). ¹H NMR spectra of 4-(dimethylamino)-2,6-dimethylbenzaldehyde and.... Retrieved from [Link]
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PubMed Central. (n.d.). Synthesis and Bioactivity Investigation of Novel 2-({2-[(Dialkylamino) Methyl] Quinazolin-4-one-3-yl} Methyl) Benzonitrile Derivatives as Dipeptidyl Peptidase-4 Inhibitory Agent. Retrieved from [Link]
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